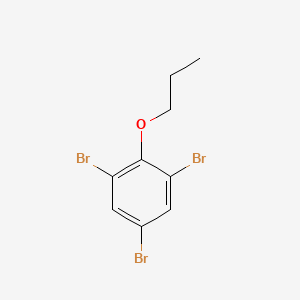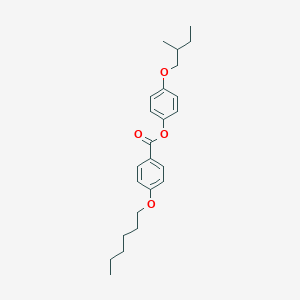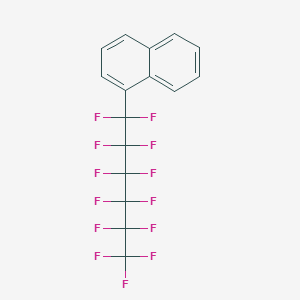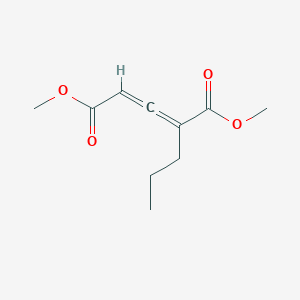
(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene is an organic compound with the molecular formula C14H22O4S. This compound features a benzene ring substituted with a sulfonyl group attached to a branched alkyl chain containing two methoxy groups and a methyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene can be achieved through several synthetic routes. One common method involves the sulfonation of a suitable benzene derivative followed by the introduction of the branched alkyl chain. The reaction conditions typically include the use of strong acids such as sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group onto the benzene ring. Subsequent steps involve the alkylation of the sulfonylated benzene with appropriate alkyl halides under basic conditions to introduce the branched alkyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and facilitate its transport within biological systems. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)benzene: Unique due to its specific substitution pattern and functional groups.
(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)toluene: Similar structure but with a toluene core instead of benzene.
(3,3-Dimethoxy-4-methylpentane-1-sulfonyl)phenol: Contains a phenol group, altering its reactivity and applications.
Uniqueness
This compound is unique due to its combination of a sulfonyl group with a branched alkyl chain containing methoxy and methyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
90490-01-0 |
|---|---|
Fórmula molecular |
C14H22O4S |
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
(3,3-dimethoxy-4-methylpentyl)sulfonylbenzene |
InChI |
InChI=1S/C14H22O4S/c1-12(2)14(17-3,18-4)10-11-19(15,16)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
Clave InChI |
GEAPCDZOGHVMCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCS(=O)(=O)C1=CC=CC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


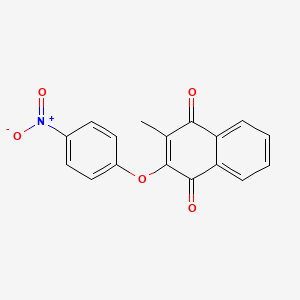


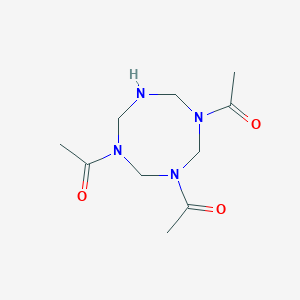


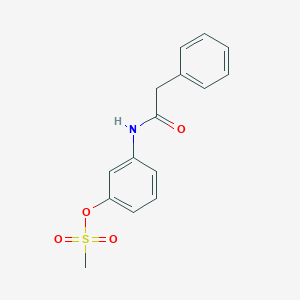
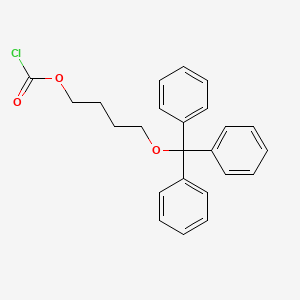
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
